1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)-
Overview
Description
1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.
Attachment of Phenylethyl Group: The phenylethyl group can be attached through alkylation reactions using phenylethyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering its biological activity.
Coupling Reactions: The phenylethyl group can participate in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce benzimidazole N-oxides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole, 2-(chloromethyl)-1-methyl-: Similar structure but with a methyl group instead of a phenylethyl group.
1H-Benzimidazole, 2-(bromomethyl)-1-(2-phenylethyl)-: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1H-Benzimidazole, 2-(chloromethyl)-1-(2-ethyl)-: Similar structure but with an ethyl group instead of a phenylethyl group.
Uniqueness
1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- is unique due to the combination of its chloromethyl and phenylethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(chloromethyl)-1-(2-phenylethyl)benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2/c17-12-16-18-14-8-4-5-9-15(14)19(16)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDWQQUPXDSZJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404254 | |
Record name | 1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89218-90-6 | |
Record name | 1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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